molecular formula C19H22N4O2 B114314 Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- CAS No. 142714-68-9

Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)-

Cat. No. B114314
CAS RN: 142714-68-9
M. Wt: 338.4 g/mol
InChI Key: SKULVSPFQNYSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as an antagonist of the dopamine D2 receptor and has been studied for its effects on the central nervous system.

Mechanism of Action

The mechanism of action of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- involves its ability to bind to and block the dopamine D2 receptor. This receptor is involved in the regulation of dopamine levels in the brain, which play a crucial role in the development of various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- can have a range of biochemical and physiological effects on the body. These include changes in dopamine levels, alterations in brain activity, and improvements in cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- in lab experiments is its specificity for the dopamine D2 receptor. This allows researchers to study the effects of blocking this receptor in a controlled manner. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for research on Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)-. One area of focus is the development of more efficient synthesis methods for this compound, which could lead to increased availability for research purposes. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various neurological disorders. Finally, research is needed to investigate the potential side effects and long-term effects of using this compound in humans.
In conclusion, Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- is a compound with great potential for scientific research in various fields. Its unique mechanism of action and biochemical effects make it an attractive target for the development of new therapies. As research in this area continues, it is likely that new discoveries will be made that will further our understanding of this compound and its potential applications.

Synthesis Methods

The synthesis of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- involves a multi-step process that requires specialized equipment and expertise. One of the most commonly used methods for synthesizing this compound involves the reaction of 2-aminonicotinic acid with phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Scientific Research Applications

Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- has been studied extensively for its potential therapeutic applications in various fields of medicine. Some of the areas where this compound has shown promise include the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

properties

CAS RN

142714-68-9

Product Name

Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)-

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

1-[3-(4-phenylpiperazin-1-yl)propyl]-[1,3]oxazolo[5,4-b]pyridin-2-one

InChI

InChI=1S/C19H22N4O2/c24-19-23(17-8-4-9-20-18(17)25-19)11-5-10-21-12-14-22(15-13-21)16-6-2-1-3-7-16/h1-4,6-9H,5,10-15H2

InChI Key

SKULVSPFQNYSFX-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCN2C3=C(N=CC=C3)OC2=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CCCN2C3=C(N=CC=C3)OC2=O)C4=CC=CC=C4

Other CAS RN

142714-68-9

synonyms

7-[3-(4-phenylpiperazin-1-yl)propyl]-9-oxa-2,7-diazabicyclo[4.3.0]nona -2,4,10-trien-8-one

Origin of Product

United States

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